2,3-Dichlorobenzoyl cyanide
Overview
Description
2,3-Dichlorobenzoyl cyanide is a chemical compound with the molecular formula C8H3Cl2NO. It is a key intermediate used in the synthesis of various pharmaceuticals, most notably lamotrigine, an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder . This compound is characterized by the presence of two chlorine atoms attached to the benzene ring and a cyanide group attached to the carbonyl carbon.
Mechanism of Action
Target of Action
2,3-Dichlorobenzoyl cyanide is a chemical compound used in the synthesis of pharmaceuticals . It is an intermediate in the synthesis of Lamotrigine , an anticonvulsant used in the treatment of bipolar disorder and depression . Therefore, the primary targets of this compound would be the biochemical pathways involved in these conditions.
Mode of Action
Lamotrigine is known to inhibit voltage-sensitive sodium channels, leading to the stabilization of neuronal membranes and modulation of presynaptic transmitter release of excitatory amino acids .
Biochemical Pathways
Given its role in the synthesis of lamotrigine, it can be inferred that it may indirectly influence the pathways associated with neuronal excitability and neurotransmitter release .
Pharmacokinetics
It has a molecular weight of 200.02 g/mol , and its structure suggests it may have good lipophilicity . These properties could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.
Result of Action
These include the stabilization of neuronal membranes and modulation of presynaptic transmitter release of excitatory amino acids .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature, pH, and the presence of other chemicals. For instance, it is recommended to store the compound at room temperature . Additionally, the compound’s reactivity may be influenced by the pH and the presence of other chemicals in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzoyl cyanide can be synthesized through the cyanation of 2,3-dichlorobenzoyl chloride. This reaction typically involves the use of cyanide salts such as copper(I) cyanide (CuCN) in the presence of a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) and a polar cosolvent like acetonitrile . The reaction conditions are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves large-scale cyanation processes. The use of high-throughput experimentation has identified various catalytic systems that can be employed to enhance the reaction rate and yield. For instance, the use of CTAB as a phase-transfer catalyst has been shown to alleviate clumping behavior of CuCN, leading to consistent reactivity and high yields .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzoyl cyanide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The cyanide group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the cyanide group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 2,3-Dichlorobenzoic acid.
Reduction: 2,3-Dichlorobenzyl alcohol.
Scientific Research Applications
2,3-Dichlorobenzoyl cyanide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the manufacture of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
- 2,4-Dichlorobenzoyl cyanide
- 2,5-Dichlorobenzoyl cyanide
- 2,6-Dichlorobenzoyl cyanide
- 3,4-Dichlorobenzoyl cyanide
- 3,5-Dichlorobenzoyl cyanide
Comparison: 2,3-Dichlorobenzoyl cyanide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound is particularly valuable in the synthesis of lamotrigine due to its ability to form the desired triazine ring structure .
Properties
IUPAC Name |
2,3-dichlorobenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBBFBXFASKAON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228306 | |
Record name | (2,3-Dichlorophenyl)oxoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77668-42-9 | |
Record name | 2,3-Dichloro-α-oxobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77668-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichlorobenzoyl nitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077668429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,3-Dichlorophenyl)oxoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dichlorophenyl)oxoacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DICHLOROBENZOYL NITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K95NM9ZHZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2,3-Dichlorobenzoyl cyanide in pharmaceutical research?
A: this compound serves as a crucial intermediate in the synthesis of Lamotrigine [, , ]. Lamotrigine is a pharmaceutical compound with anticonvulsant properties.
Q2: Can you elaborate on the synthesis of Lamotrigine from this compound?
A: The synthesis involves a two-step process. First, this compound is reacted with aminoguanidine bicarbonate [, ]. This reaction yields an intermediate compound. Subsequently, this intermediate undergoes cyclization to produce the final product, Lamotrigine [, ].
Q3: Are there any challenges associated with the synthesis of this compound?
A: Yes, achieving high purity during the synthesis of this compound can be challenging []. Traditional methods may result in impurities that are difficult to remove.
Q4: Have any alternative synthesis methods been explored to address the purity concerns?
A: Researchers have developed a modified approach for synthesizing high-purity this compound []. This method involves a controlled reaction of 2,3-Dichlorobenzoyl chloride with cuprous cyanide in a solvent-free environment [].
Q5: What analytical techniques are employed to confirm the structure and purity of the synthesized this compound?
A: Various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR), are used to confirm the structure of the synthesized compound []. High-performance liquid chromatography (HPLC) and elemental analysis are employed to determine the purity level of the final product [].
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